molecular formula C21H14Cl2N4O4 B12775908 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline CAS No. 109333-41-7

3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline

Cat. No.: B12775908
CAS No.: 109333-41-7
M. Wt: 457.3 g/mol
InChI Key: OQDBAHPHQWZVFH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: Conversion to pyrazole derivatives

    Reduction: Reduction of nitro groups to amines

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride

    Substitution: Nucleophilic substitution with reagents like sodium methoxide

Major Products

    Oxidation: Pyrazole derivatives

    Reduction: Amino-substituted pyrazolines

    Substitution: Various substituted pyrazolines depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules

    Biology: Studied for its antimicrobial and anticancer properties

    Medicine: Potential use in drug development for its biological activities

    Industry: Possible applications in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and halogenated phenyl rings could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-phenyl-2-pyrazoline
  • 3-(4-Chlorophenyl)-5-phenyl-1-(2,4-dinitrophenyl)-2-pyrazoline
  • 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline

Uniqueness

3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other pyrazoline derivatives.

Properties

CAS No.

109333-41-7

Molecular Formula

C21H14Cl2N4O4

Molecular Weight

457.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H14Cl2N4O4/c22-14-7-5-13(6-8-14)18-12-20(16-3-1-2-4-17(16)23)25(24-18)19-10-9-15(26(28)29)11-21(19)27(30)31/h1-11,20H,12H2

InChI Key

OQDBAHPHQWZVFH-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4Cl

Origin of Product

United States

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